molecular formula C12H11N3O2S B2703508 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1707737-24-3

4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2703508
CAS No.: 1707737-24-3
M. Wt: 261.3
InChI Key: PBQDHMRAVYMVRA-UHFFFAOYSA-N
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Description

4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and a phenyl group attached to the nitrogen atom. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide include:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Biological Activity

4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₁₄H₁₂N₄O₂S
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 1251628-62-2

Antidiabetic Effects

Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit significant effects on potassium channels in pancreatic tissues. In particular, compounds related to this class have been shown to act as potassium channel openers, enhancing insulin secretion from pancreatic beta-cells. This mechanism suggests potential use in treating diabetes mellitus by improving glycemic control through increased insulin release .

Antiviral Properties

There is growing evidence supporting the antiviral activity of thiadiazine derivatives. Specifically, studies have demonstrated that certain compounds can inhibit viral replication in vitro. For example, some derivatives showed potent activity against hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values in the micromolar range . The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazine ring can enhance antiviral efficacy.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress leading to cancer cell death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Potassium Channels : As a potassium channel opener, it facilitates the influx of potassium ions which can lead to hyperpolarization of the cell membrane and enhanced insulin secretion .
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways crucial for viral replication and tumor growth .

Case Study 1: Insulin Secretion Enhancement

In a study evaluating the effects on pancreatic tissues, several derivatives were tested for their ability to enhance insulin secretion. The results demonstrated that certain compounds were more effective than diazoxide, a known potassium channel opener. This finding supports the potential application of these compounds in diabetes management .

Case Study 2: Antiviral Activity Against HCV

A series of pyrido[2,3-e][1,2,4]thiadiazine derivatives were synthesized and tested against HCV NS5B polymerase. The most potent compound exhibited an IC50 value of 0.35 μM with low cytotoxicity in human liver cells. This highlights the compound's potential as a lead for antiviral drug development .

Summary Table of Biological Activities

Activity Effect Reference
AntidiabeticPotassium channel opening
AntiviralInhibition of HCV replication
AnticancerInduction of apoptosis

Properties

IUPAC Name

4-phenyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-18(17)11-7-4-8-13-12(11)15(9-14-18)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQDHMRAVYMVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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